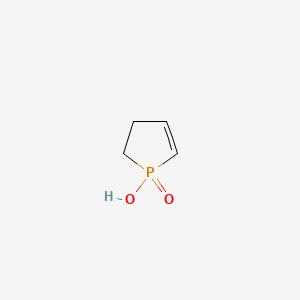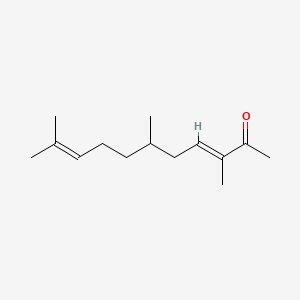
C.I. Acid Yellow 218
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Acid Yellow 218 is a synthetic dye with the molecular formula C29H35Cl2N5Na2O9S2 and a molecular weight of 778.62 g/mol . It is commonly used in various industries for its vibrant yellow color and is known for its stability and solubility in water.
Méthodes De Préparation
The synthesis of C.I. Acid Yellow 218 involves several steps, including diazotization and coupling reactions. The starting materials typically include aromatic amines and sulfonic acids. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the dye . Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and consistent quality.
Analyse Des Réactions Chimiques
C.I. Acid Yellow 218 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can break down the azo bonds in the dye, leading to the formation of aromatic amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
C.I. Acid Yellow 218 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye in chromatography and other analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic analysis.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various consumer products.
Mécanisme D'action
The mechanism of action of C.I. Acid Yellow 218 involves its interaction with various molecular targets, including proteins and nucleic acids. The dye can bind to these molecules through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can lead to changes in the structure and function of the target molecules, which can be exploited for various applications, such as staining and diagnostic assays .
Comparaison Avec Des Composés Similaires
C.I. Acid Yellow 218 can be compared with other similar compounds, such as:
- C.I. Acid Yellow 17
- C.I. Acid Yellow 23
- C.I. Acid Yellow 36
These compounds share similar structures and properties but differ in their specific applications and performance characteristics. For example, C.I. Acid Yellow 218 is known for its high stability and solubility, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
61814-57-1 |
|---|---|
Formule moléculaire |
C29H35Cl2N5Na2O9S2 |
Poids moléculaire |
778.6 g/mol |
Nom IUPAC |
disodium;2,5-dichloro-4-[4-[[5-(dodecoxycarbonylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C29H37Cl2N5O9S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-15-45-29(38)32-20-13-14-25(46(39,40)41)23(16-20)33-34-27-19(2)35-36(28(27)37)24-17-22(31)26(18-21(24)30)47(42,43)44;;/h13-14,16-18,27H,3-12,15H2,1-2H3,(H,32,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clé InChI |
HKAOXGYNZYWYAQ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



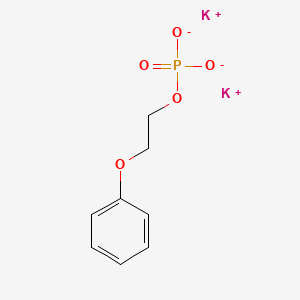
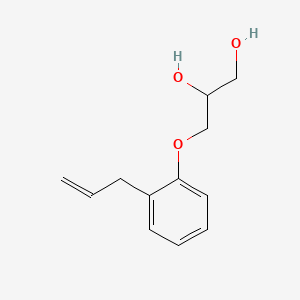
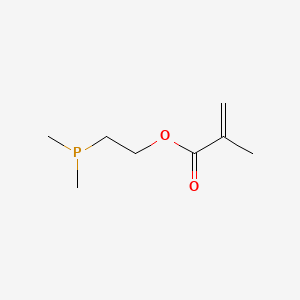
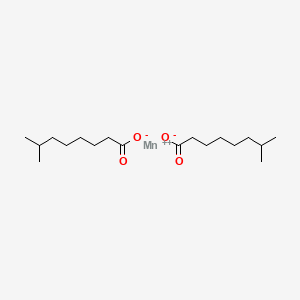


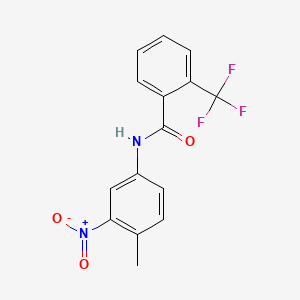
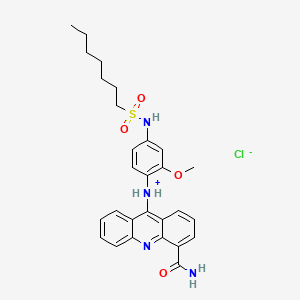
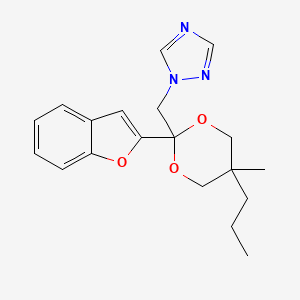
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)

